molecular formula C15H14N2O4 B2978360 6-methyl-4-((1-picolinoylazetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795086-22-4

6-methyl-4-((1-picolinoylazetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2978360
CAS RN: 1795086-22-4
M. Wt: 286.287
InChI Key: MDHWCBGOFQEDTA-UHFFFAOYSA-N
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Description

6-methyl-4-((1-picolinoylazetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyranone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

Electron Spin Resonance Spectra of Nitrogen Heterocyclics

Research by Talcott and Myers (1967) on the electron spin resonance spectra of pyridine and related nitrogen heterocyclics, including 4-picoline, provides foundational knowledge on the electronic properties of compounds containing the pyridine ring. This study offers insights into the molecular orbital spin densities and hyperconjugation effects in nitrogen-containing heterocycles, which are crucial for understanding the electronic behavior of complex molecules like the one (C. Talcott & R. J. Myers, 1967).

Synthesis and Spectro-Analytical Studies

The work of Jaheer et al. (2014) on the synthesis, spectro-analytical, computational, and biological studies of novel pyran derivatives and their metal complexes highlights the chemical versatility and application potential of pyran-based molecules. Although focused on a slightly different core structure, this study underscores the significance of pyran derivatives in developing compounds with targeted properties, including antimicrobial activities (Jaheer et al., 2014).

Solvent-Free Heterocyclic Synthesis

Martins et al. (2009) review solvent-free methods for synthesizing heterocycles, including pyranones and related compounds. This approach is relevant for the eco-friendly synthesis of complex heterocyclic compounds, offering a perspective on green chemistry applications for synthesizing molecules similar to "6-methyl-4-((1-picolinoylazetidin-3-yl)oxy)-2H-pyran-2-one" (M. Martins et al., 2009).

properties

IUPAC Name

6-methyl-4-[1-(pyridine-2-carbonyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-6-11(7-14(18)20-10)21-12-8-17(9-12)15(19)13-4-2-3-5-16-13/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHWCBGOFQEDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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